molecular formula C22H17N3O5S B2681117 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide CAS No. 886901-92-4

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

Cat. No.: B2681117
CAS No.: 886901-92-4
M. Wt: 435.45
InChI Key: HTSIWMGSYIDWBN-UHFFFAOYSA-N
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Description

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide ( 886901-92-4) is a synthetic organic compound with the molecular formula C22H17N3O5S and a molecular weight of 435.5 g/mol . This chemical features a hybrid structure incorporating both a benzofuran-2-carboxamide moiety and a phenylsulfonamide group, linked through a benzamide bridge. Both the benzofuran and sulfonamide scaffolds are of significant interest in medicinal chemistry and chemical biology research . Benzofuran derivatives are widely investigated for their diverse biological activities. Some structurally related N-phenylbenzofuran-2-carboxamide analogs have been studied for their ability to influence beta-amyloid (Aβ42) aggregation, a key process in Alzheimer's disease research, and have shown potential to mitigate associated neurotoxicity in vitro . Other research on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has highlighted their neuroprotective and antioxidant properties, demonstrating protection against NMDA-induced excitotoxicity in rat cortical neuronal cells . Furthermore, benzofuran cores have been explored as inhibitors of bacterial enzymes, such as E. coli DsbA, indicating their potential as tools in anti-virulence research . Concurrently, sulfonamide derivatives are a well-established class of compounds known for various pharmacological activities and are frequently investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes research, respectively . The integration of these two pharmacophores into a single molecule makes this compound a valuable chemical entity for researchers exploring structure-activity relationships, multi-target therapies, and novel mechanisms of action in areas including neurodegeneration and enzymology. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c23-21(26)20-19(16-11-5-7-13-18(16)30-20)24-22(27)15-10-4-6-12-17(15)25-31(28,29)14-8-2-1-3-9-14/h1-13,25H,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIWMGSYIDWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzofuran derivatives, while reduction can produce reduced amides and sulfonamides.

Scientific Research Applications

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For instance, it may interfere with cellular signaling pathways, resulting in anti-tumor or antibacterial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide

The closest structural analog, 3-(3-phenoxybenzamido)-1-benzofuran-2-carboxamide (CAS: 477511-44-7), shares the benzofuran-carboxamide backbone but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Property 3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide 3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide
Molecular Formula C23H18N3O5S (hypothetical*) C22H16N2O4
Molecular Weight ~469.47 g/mol* 372.38 g/mol
Substituent at Position 3 Phenylsulfonamido-benzamido Phenoxy-benzamido
Key Functional Groups Sulfonamide, carboxamide Ether (phenoxy), carboxamide
Purity Not reported ≥95%
Functional Group Impact:
  • Sulfonamide vs. Sulfonamides are historically linked to antibacterial activity, whereas phenoxy groups are common in agrochemicals and anti-inflammatory agents.
  • Benzofuran Core :
    Both compounds retain the benzofuran scaffold, which is associated with anti-cancer and anti-oxidant activities in literature. However, the substitution pattern (positions 2 and 3) likely modulates target specificity.

Hypothetical Bioactivity Differences:
  • The target compound’s sulfonamide group could confer inhibitory activity against carbonic anhydrase isoforms, similar to drugs like acetazolamide. In contrast, the phenoxy analog might exhibit stronger binding to aryl hydrocarbon receptors or cytochrome P450 enzymes due to its aromatic ether moiety .

Research Findings and Limitations

  • Available Data: Only basic physicochemical data (e.g., molecular weight, purity) are available for 3-(3-phenoxybenzamido)-1-benzofuran-2-carboxamide . No peer-reviewed studies on the target compound or its analogs were identified, highlighting a gap in published research.

Biological Activity

3-(2-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article reviews current research findings, mechanisms of action, and applications in various fields.

Chemical Profile

  • Molecular Formula : C22_{22}H17_{17}N3_3O5_5S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 886901-92-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes involved in folic acid synthesis, crucial for bacterial growth. This mechanism is similar to that of traditional sulfonamide antibiotics, which target dihydropteroate synthase .
  • Sortase A Inhibition : In studies involving Gram-positive bacteria, derivatives of benzofuran compounds, including this one, have demonstrated potent inhibition of Sortase A (Srt A), a critical enzyme that facilitates the anchoring of surface proteins necessary for bacterial virulence .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary studies have indicated that this compound may also possess anticancer properties. Its ability to interfere with cellular signaling pathways could lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : One study evaluated the inhibitory effects of various benzofuran derivatives on Srt A, revealing that certain modifications in the chemical structure significantly enhanced their inhibitory potency compared to established inhibitors .
  • Molecular Docking Studies : Computational analyses have suggested that this compound interacts favorably with target enzymes, providing insights into its potential effectiveness as a drug candidate .
  • Comparative Analysis : When compared to similar compounds, such as other benzofuran derivatives, this compound's unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Mechanism IC50/EC50 Values
AntibacterialStaphylococcus aureusInhibition of folic acid synthesisNot specified
AntibacterialEscherichia coliInhibition of folic acid synthesisNot specified
AnticancerCancer cell linesInduction of apoptosisNot specified

Q & A

Q. Critical Parameters :

  • Reagent stoichiometry : Excess reagents (e.g., coupling agents) improve yields but may complicate purification.
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation .

How can researchers address low yields in the Pd-catalyzed C-H arylation step during synthesis?

Level: Advanced
Answer:
Low yields in Pd-catalyzed C-H arylation (common in benzofuran syntheses) often stem from:

  • Catalyst deactivation : Use fresh Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to stabilize the catalyst .
  • Substrate electronic effects : Electron-deficient aryl halides react sluggishly; consider adding electron-withdrawing groups (e.g., nitro) to the coupling partner.
  • Solvent optimization : Switch from DMF to toluene or dioxane to reduce side reactions. achieved higher yields in cascade sigmatropic rearrangements using aprotic solvents .

Q. Troubleshooting Table :

IssueSolutionReference
Incomplete couplingIncrease catalyst loading (5–10 mol%)
Byproduct formationAdd molecular sieves to absorb water

What analytical techniques are critical for confirming the structure of synthesized this compound?

Level: Basic
Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzofuran C2 carboxamide at δ ~160 ppm in ¹³C NMR). provides benchmark shifts for similar benzofuran derivatives .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (±3 ppm error). used HRMS to confirm intermediates in benzofuran-based natural product syntheses .

IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

How should discrepancies in NMR data between theoretical predictions and experimental results be resolved?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Conformational flexibility : Dynamic rotational isomers (e.g., amide bond rotation) can split signals. Use variable-temperature NMR to coalesce peaks .
  • Impurity interference : Re-purify the sample via preparative HPLC (C18 column, MeCN/H₂O gradient). emphasizes ≥98% purity thresholds for reliable data .
  • Solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆; DMSO may resolve proton exchange broadening .

Case Study :
In , unexpected E/Z isomerism in vinylbenzofuran derivatives was resolved by NOESY, confirming stereochemistry .

What strategies are effective in optimizing the bioactivity of benzofuran-2-carboxamide derivatives?

Level: Advanced
Answer:

Structure-Activity Relationship (SAR) Studies :

  • Sulfonamide modification : Replace phenylsulfonamido with heteroaryl groups (e.g., pyridyl) to enhance solubility and target binding. notes that substituents on benzofuran analogs significantly alter pharmacological profiles .
  • Benzamido substitution : Introduce electron-donating groups (e.g., -OMe) to modulate electron density and improve interaction with hydrophobic binding pockets.

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like HDACs (see for benzofuran-based HDAC inhibitors) .

Q. Optimization Workflow :

Synthesize derivatives with systematic substitutions.

Screen in vitro (e.g., enzyme inhibition assays).

Validate hits in cell-based models (e.g., cancer cell lines).

How can researchers validate the purity of intermediates when scaling up synthesis?

Level: Basic
Answer:

  • HPLC-DAD : Use a C18 column with UV detection (λ = 254 nm). specifies ≥98% purity for pharmaceutical-grade intermediates .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate purity. reports melting points for benzofuran intermediates synthesized via multi-step routes .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (deviation ≤0.4%).

What experimental approaches can reconcile contradictory bioactivity data across studies?

Level: Advanced
Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays).
  • Compound stability : Test stability in assay buffers (e.g., pH 7.4, 37°C) via LC-MS. highlights hydrolysis risks in benzofuran-based HDAC inhibitors .
  • Batch-to-batch variability : Re-synthesize and re-test compounds using identical conditions.

Meta-Analysis Example :
Compare IC₅₀ values from independent studies, adjusting for assay type (e.g., fluorometric vs. colorimetric).

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